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molecular formula C14H10O2 B1666583 Benzil CAS No. 134-81-6

Benzil

Cat. No. B1666583
M. Wt: 210.23 g/mol
InChI Key: WURBFLDFSFBTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04950795

Procedure details

A mixture of 153.8 g (0.6 mole) of benzil dimethyl ketal, 90.1 g (0.6 mole) of triethylene glycol and 3.9 g of toluene-4-sulfonic acid monohydrate are heated to 75-85° C. under an aspirator vacuum (20-30 mbar). At about 63° C., everything is dissolved. The course of the reaction is monitored by thin-layer chromatography. The reaction is stopped as soon as less than 1% of benzil dimethyl ketal is present in the mixture or the amount of benzil formed is larger than the amount of benzil dimethyl ketal still present. This is the case after 2-3 hours. The yellow solution is then cooled and neutralized with 3.8 g of a 30% solution of sodium methylate in methanol. The mixture is then heated to 60° C. under an aspirator vacuum and the methanol is distilled off. The liquid residue is diluted with 500 ml of toluene, stirred with 10 g of activated carbon and filtered through a Hyflo bed. The filtrate is evaporated in vacuo. This gives 208.8 g of a yellow, viscous oil (photoinitiator no. 1).
Quantity
153.8 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](OC)([C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(O)COCCOCCO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[C:12]1([C:10]([C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:2])=[O:11])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
153.8 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)(C(=O)C1=CC=CC=C1)OC
Name
Quantity
90.1 g
Type
reactant
Smiles
C(COCCOCCO)O
Name
Quantity
3.9 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=CC=C1)(C(=O)C1=CC=CC=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
At about 63° C., everything is dissolved

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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